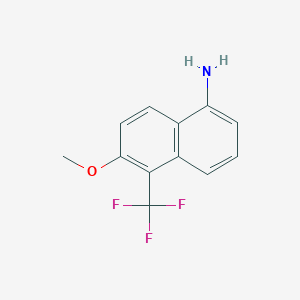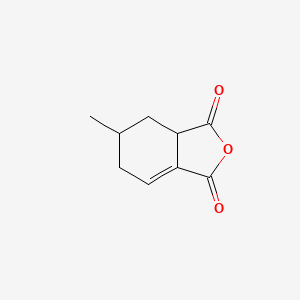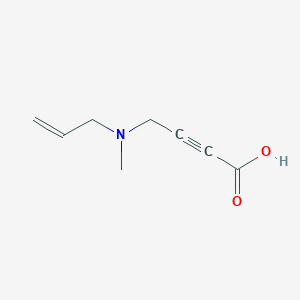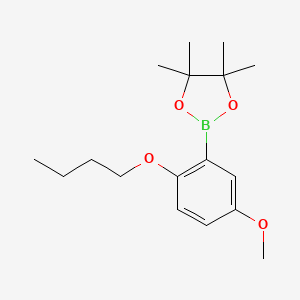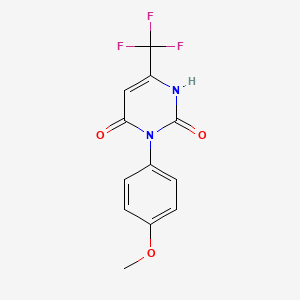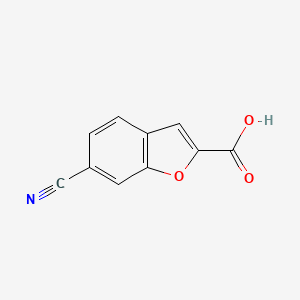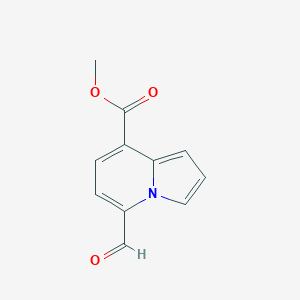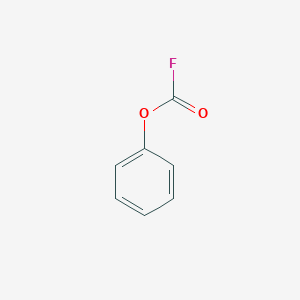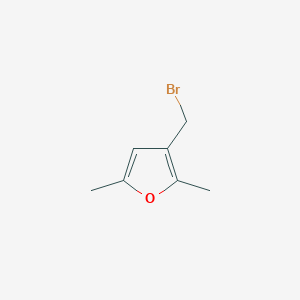![molecular formula C12H18N2O2 B8710374 methyl 4-[2-(dimethylamino)ethylamino]benzoate](/img/structure/B8710374.png)
methyl 4-[2-(dimethylamino)ethylamino]benzoate
概要
説明
Methyl 4-[2-(dimethylamino)ethylamino]benzoate is an organic compound with the molecular formula C12H18N2O2 It is a derivative of benzoic acid and is characterized by the presence of a dimethylamino group and an ethylamino group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(dimethylamino)ethylamino]benzoate typically involves the reaction of 4-aminobenzoic acid with dimethylamine and ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux temperature to facilitate the formation of the desired product. After completion of the reaction, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
Methyl 4-[2-(dimethylamino)ethylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzoate derivatives.
科学的研究の応用
Methyl 4-[2-(dimethylamino)ethylamino]benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 4-[2-(dimethylamino)ethylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
methyl 4-[2-(dimethylamino)ethylamino]benzoate |
InChI |
InChI=1S/C12H18N2O2/c1-14(2)9-8-13-11-6-4-10(5-7-11)12(15)16-3/h4-7,13H,8-9H2,1-3H3 |
InChIキー |
BTCLWMXLPBYRRA-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC1=CC=C(C=C1)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
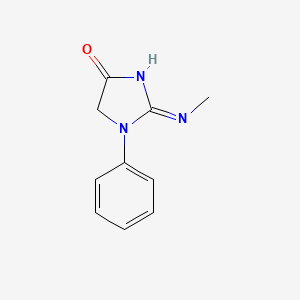
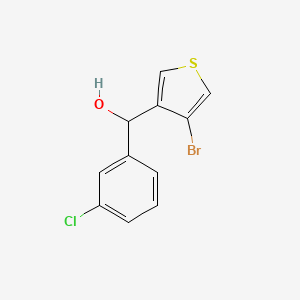
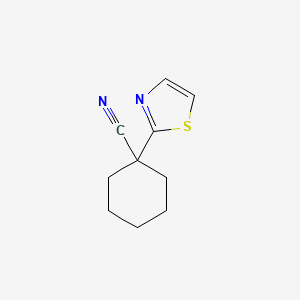
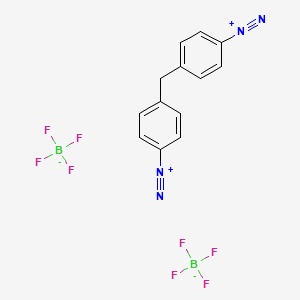
![6-[2-(Pyridin-2-YL)ethoxy]hexanoic acid](/img/structure/B8710333.png)
